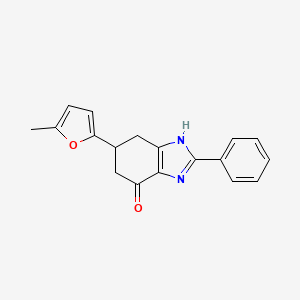

6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

Description

Historical Context of Benzimidazole Derivatives in Medicinal Chemistry

The historical development of benzimidazole derivatives in medicinal chemistry represents one of the most significant advances in heterocyclic drug discovery, beginning with foundational research that established the therapeutic potential of this versatile scaffold. Benzimidazole was initially discovered during research on vitamin B12, where the benzimidazole nucleus was identified as a stable platform upon which drugs could be developed. The most well-known benzimidazole compound in nature is N-ribosyl-dimethyl benzimidazole, which provides an axial ligand for cobalt in vitamin B12, establishing the early recognition of this heterocyclic system's biological relevance. Historically, the first benzimidazole was prepared in 1872 by Hoebrecker through the reduction of 2-nitro-4-methyl acetanilide, yielding 2,5-dimethyl benzimidazole or 2,6-dimethyl benzimidazole. This pioneering synthesis marked the beginning of extensive research into benzimidazole chemistry that would continue for over a century.

The natural use of benzimidazole core was recognized as early as 1944 when Woolley hypothesized that benzimidazoles resembled purine-like construction and evoked significant biological application. In the same year, Goodman and Nancy Hart published the first paper on antibacterial properties of benzimidazole, while Woolley reported the antibacterial activity of synthesized benzimidazoles against Escherichia coli and Streptococcus lactis. The utilization of benzimidazole began numerous years back in 1990 onward, and countless benzimidazole analog syntheses were reported, which resulted in increased potency, bioavailability, and significant biological activity. The therapeutic potential of benzimidazole in parasite chemotherapy was recognized after the introduction of phenzidole as a sheep anthelmintic by Imperial Chemical Industry in the early sixties.

Several milestone discoveries shaped the medicinal chemistry landscape of benzimidazole derivatives throughout the latter half of the twentieth century. In 1950, CIBA pharmaceutical, now known as Novartis, discovered benzimidazole derivative opioid agonist etonitazene. The pain-relieving properties of benzimidazole opioids were discovered in the mid-1950s by the Swiss company Ciba AG, with the pharmaceutical research department publishing the discovery of the analgesic effect of 1-(β-diethylaminoethyl)-2-benzylbenzimidazole (desnitazene) in 1957. In 1961, Brown and his team at Merck Sharp & Dohme Laboratories discovered thiabendazole as a broad-spectrum anthelmintic, providing a major breakthrough that opened up a new era for designing further potent anthelmintics. This was followed by Fort and colleagues reporting the discovery of benzimidazole derivatives as proton pump inhibitors in 1960.

The evolution of benzimidazole derivatives continued with significant pharmaceutical developments in the 1970s. In 1971, mebendazole was discovered by Janssen pharmaceutical in Belgium, while albendazole was invented by Robert J. Gyurik and Vassilios J. in 1975. These discoveries established benzimidazole derivatives as crucial therapeutic factors in the search for new drugs, with numerous medications being developed from the benzimidazole scaffold including pracinostat for anticancer applications, lansoprazole as proton pump inhibitors, albendazole as anthelmintic agents, enviroxine for antiviral purposes, ridinilazole as antibacterial compounds, flubendazole for antiparasitic treatment, risperidone as antipsychotic medication, and etofylline as bronchodilators.

Table 1: Historical Milestones in Benzimidazole Medicinal Chemistry Development

| Year | Discovery/Development | Researcher/Company | Significance |

|---|---|---|---|

| 1872 | First benzimidazole synthesis | Hoebrecker | Initial preparation of benzimidazole derivatives |

| 1944 | Antibacterial properties | Woolley; Goodman & Hart | Recognition of biological potential |

| 1950 | Etonitazene discovery | CIBA pharmaceutical | First opioid benzimidazole derivative |

| 1957 | Analgesic benzimidazole | Ciba AG | Pain-relieving properties identified |

| 1960 | Proton pump inhibitors | Fort et al. | Gastrointestinal therapeutic applications |

| 1961 | Thiabendazole | Brown et al., Merck | Broad-spectrum anthelmintic breakthrough |

| 1971 | Mebendazole | Janssen pharmaceutical | Advanced antiparasitic agent |

| 1975 | Albendazole | Gyurik & Vassilios | Enhanced anthelmintic activity |

The contemporary landscape of benzimidazole medicinal chemistry reflects the continued evolution and diversification of this therapeutic class. Many new pharmaceutical drugs containing benzimidazole are anticipated to be available within the next few years as a result of the extensive therapeutic applications of benzimidazole and its derivatives. This has inspired many researchers to develop more pharmacologically active molecules bearing benzimidazole nucleus, expanding the scope of finding remedies for other diseases. The extensive range of pharmacological effects of benzimidazoles emphasizes their importance in medicinal chemistry, with their adaptability allowing them to have powerful impacts in areas such as antimicrobial defense, cancer treatment, and central nervous system modulation. The complicated interplay between the core structure and the added functional groups contributes to their ability to engage selectively with biological targets, positioning them as prospective drug development options.

Structural Significance of Furan-Substituted Benzimidazole Scaffolds

The structural significance of furan-substituted benzimidazole scaffolds represents a sophisticated approach to molecular design that capitalizes on the unique properties of both heterocyclic systems to create compounds with enhanced biological potential. Benzimidazoles, distinguished by their fused benzene and imidazole ring structure, contain a plethora of structural subtleties that play an important role in their pharmacological actions. The conjugated ring structure composed of a benzene ring fused with an imidazole ring serves as a scaffold on which various functional groups can be attached, allowing the molecule's chemical and pharmacological properties to be tailored. Strategic substitutions increase structural diversity, which increases selectivity and affinity for certain target molecules, allowing for the construction of compounds with desired properties.

The incorporation of furan moieties into benzimidazole scaffolds introduces additional layers of structural complexity and functional diversity that significantly impact biological activity. The compound 6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one exemplifies this strategic combination, featuring a furan ring system that contributes both electronic and steric properties to the overall molecular architecture. The furan ring, being a five-membered oxygen-containing heterocycle, provides unique electronic characteristics due to the presence of the oxygen atom, which can participate in hydrogen bonding interactions and influence the overall electronic distribution of the molecule. The methyl substitution at the 5-position of the furan ring further modifies the electronic properties and potentially enhances metabolic stability by providing steric protection against enzymatic degradation.

The tetrahydro modification of the benzimidazole core in this compound introduces significant three-dimensional characteristics that distinguish it from traditional planar benzimidazole structures. This tetrahydro configuration creates a more flexible and conformationally diverse molecular framework that can adopt multiple spatial orientations, potentially allowing for improved binding interactions with diverse biological targets. The presence of the ketone functionality at the 4-position adds an additional pharmacophoric element that can participate in hydrogen bonding and electrostatic interactions with target proteins. This ketone group also serves as a potential site for further chemical modification and derivatization, providing opportunities for structure-activity relationship optimization.

Table 2: Structural Components and Their Functional Contributions in this compound

| Structural Component | Position | Functional Contribution | Impact on Properties |

|---|---|---|---|

| Benzimidazole Core | Central scaffold | Heterocyclic foundation | Biological activity, stability |

| Tetrahydro modification | Ring saturation | Conformational flexibility | Enhanced binding diversity |

| Phenyl group | 2-position | Aromatic interactions | Lipophilicity, π-π stacking |

| Furan ring | 6-position | Oxygen heterocycle | Hydrogen bonding, electronics |

| Methyl substituent | Furan 5-position | Steric protection | Metabolic stability |

| Ketone functionality | 4-position | Electrophilic center | Hydrogen bonding, reactivity |

The phenyl substitution at the 2-position of the benzimidazole ring provides additional aromatic character that can engage in π-π stacking interactions with aromatic amino acid residues in protein binding sites. This phenyl group also contributes to the overall lipophilicity of the molecule, potentially influencing membrane permeability and bioavailability characteristics. The strategic positioning of this phenyl group allows for potential derivatization studies where different aromatic substituents could be incorporated to optimize biological activity and selectivity profiles. Research has demonstrated that the kind and position of substituents on the core structure significantly impact the biological activity of benzimidazole derivatives, with substitutions having various impacts such as increased solubility, higher binding affinity, altered metabolic stability, and modified pharmacokinetic profiles.

The synthesis of such complex furan-substituted benzimidazole scaffolds typically involves sophisticated multi-step organic reactions that require careful optimization of reaction conditions. Common methodologies for preparing these compounds include condensation reactions between appropriately substituted starting materials, cyclization reactions to form the heterocyclic rings, and selective functionalization procedures to introduce the desired substituents. The synthesis may require specific conditions such as controlled temperature, solvent selection, and reaction time optimization to achieve favorable yields and purity levels. Recent advances in benzimidazole synthesis have focused on developing more efficient and environmentally friendly synthetic approaches, including microwave-assisted synthesis, green chemistry methodologies, and solid-phase strategies for chemical manufacturing.

Contemporary research into furan-substituted benzimidazole scaffolds has revealed their potential applications across multiple therapeutic areas. The compound can participate in various chemical reactions typical for benzimidazole derivatives, including nucleophilic substitutions, electrophilic aromatic substitutions, and oxidation-reduction reactions. These reactions often require specific catalysts and conditions to optimize yields and minimize by-products. The mechanism of action for compounds like this compound often involves interaction with biological targets such as enzymes or receptors, with preliminary studies suggesting potential activity against certain kinases involved in cellular signaling pathways.

Propriétés

IUPAC Name |

6-(5-methylfuran-2-yl)-2-phenyl-1,5,6,7-tetrahydrobenzimidazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11-7-8-16(22-11)13-9-14-17(15(21)10-13)20-18(19-14)12-5-3-2-4-6-12/h2-8,13H,9-10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPNFEIKQVQLII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2CC3=C(C(=O)C2)N=C(N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H16N2O2

- Molar Mass : 292.33 g/mol

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7) : The compound showed significant inhibition of cell proliferation with an IC50 value of approximately 12 µM.

- Lung Cancer (A549) : It demonstrated a dose-dependent cytotoxic effect with IC50 values ranging from 10 to 15 µM.

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Induction of apoptosis |

| A549 | 10 - 15 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed promising activity against several bacterial strains:

- Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : MIC was recorded at 64 µg/mL.

These findings suggest that the compound may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.

Enzyme Inhibition

Inhibition of key enzymes such as tyrosinase has been noted:

- Tyrosinase Inhibition : The compound inhibited tyrosinase activity with an IC50 value of 8 µM, indicating potential applications in skin whitening and hyperpigmentation treatments.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G2/M checkpoint.

- Enzyme Interaction : The compound binds to and inhibits specific enzymes involved in key metabolic pathways.

Study on Anticancer Effects

A recent study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on various human cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways.

Study on Antimicrobial Properties

In a microbiological evaluation, the compound was tested against clinical isolates of bacteria. The results confirmed its effectiveness as a bactericidal agent, particularly against resistant strains of Staphylococcus aureus.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues differ in substituents at the 6-position or modifications to the benzimidazole core. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Electronic Effects: The 5-methyl-2-furyl group (target compound) introduces electron-rich oxygen, favoring hydrogen bonding and moderate lipophilicity. The hydroxyl variant (C₁₂H₁₂N₂O₂) is highly polar, limiting its utility in CNS-targeted therapies due to poor blood-brain barrier penetration .

Bioactivity and Applications :

- The target compound’s furyl group is associated with intermediate roles in drug synthesis, while the thienyl analogue is explicitly marketed for medicinal chemistry applications .

- Benzimidazole derivatives with 2-phenyl groups (common in all three compounds) are pharmacologically significant, as 2-substitution enhances binding to biological targets like kinases and GPCRs .

Critical Notes :

- The target compound’s synthesis uses sodium metabisulfite in DMF, whereas the thienyl variant employs zinc triflate in ethanol, reflecting adaptability to substituent reactivity .

- Green chemistry approaches (e.g., zinc triflate) improve yields and reduce waste for thienyl derivatives .

Méthodes De Préparation

Preparation of Intermediate Benzimidazole Derivatives

- Starting materials : Substituted o-phenylenediamines (e.g., 4-(5-chloro-1H-benzimidazole-2-yl)-benzene-1,2-diamine) are reacted with aryl isothiocyanates or aldehydes to form benzimidazole intermediates.

- Reaction conditions : Typical solvents include anhydrous ethanol or methanol; acid catalysis (e.g., HCl gas) or reflux conditions for several hours (e.g., 4 hours) are employed.

- Purification : Crude products are isolated by filtration under reduced pressure, followed by extraction and chromatographic purification using silica gel columns with ethyl acetate/hexane mixtures.

Introduction of the 5-methyl-2-furyl Group

- The 5-methyl-2-furyl substituent is introduced via coupling reactions involving halogenated benzimidazole intermediates (e.g., 5-bromo derivatives) with 5-methyl-2-furyl boronic acid or related coupling partners.

- Catalysts such as palladium complexes may be used in Suzuki coupling reactions.

- Reaction molar ratios typically range from 1.0 to 1.5 moles of the furyl coupling partner per mole of benzimidazole intermediate.

Formation of the Tetrahydro-4H-benzimidazol-4-one Core

- Reduction or hydrogenation of the benzimidazole ring at specific positions is carried out to yield the tetrahydro derivative.

- Conditions involve refluxing in alkaline media (e.g., NaOH in MeOH/THF) for extended periods (e.g., 12 hours).

- Acidification post-reaction with dilute HCl is used to precipitate the product.

Representative Reaction Scheme and Conditions

| Step | Reaction Description | Reagents and Conditions | Yield (%) |

|---|---|---|---|

| 1 | Formation of 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole | 4-bromo-1,2-phenylenediamine + 2-chloro-6-fluorobenzaldehyde, reflux | 77 |

| 2 | Coupling with 5-methyl-2-furyl moiety | Suzuki coupling with 5-methyl-2-furyl boronic acid, Pd catalyst, base | 70-85 |

| 3 | Reduction to tetrahydrobenzimidazol-4-one | NaOH in MeOH/THF, reflux 12 hr, acidification | 70 |

Note: The above table synthesizes data from related benzimidazole preparations as found in patent WO2011099832A2 and similar sources.

Detailed Research Findings

- The use of HBTU (O-benzotriazole tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) as coupling agents in amide bond formation steps is reported to improve yields and purity of intermediates.

- Reaction molar ratios are critical: 1.0 to 1.2 moles of coupling reagents per mole of substrate ensure efficient conversion without excess reagent waste.

- Solvent choice influences reaction efficiency: anhydrous ethanol, methanol, and THF are commonly used, with careful control of moisture to avoid side reactions.

- Purification by silica gel chromatography using ethyl acetate/hexane mixtures (2:1 ratio) yields products with high purity.

- Reflux times vary from 4 to 12 hours depending on the step, with post-reaction acidification and extraction necessary for product isolation.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Starting materials | Substituted o-phenylenediamines, aryl aldehydes, furyl boronic acids | Purity affects overall yield |

| Coupling agents | HBTU, DIPEA | 1.0–1.2 molar equivalents |

| Solvents | Anhydrous ethanol, methanol, THF | Dry conditions preferred |

| Temperature | Room temperature to reflux (60–110 °C) | Reflux common for condensation and reduction steps |

| Reaction time | 4–12 hours | Longer for reduction steps |

| Purification | Silica gel chromatography (ethyl acetate/hexane 2:1) | Essential for product purity |

| Yields | 49–85% | Depends on step and conditions |

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for 6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one, and how can reaction conditions be optimized for yield? A: The compound is typically synthesized via solvent-free, one-pot methods using organocatalysts. For example, cyclocondensation of substituted benzimidazole precursors with furyl derivatives under reflux conditions (e.g., acetic acid or ethanol) achieves moderate yields (50–65%). Optimization involves adjusting stoichiometry, catalyst loading (e.g., 10 mol% p-toluenesulfonic acid), and temperature (80–100°C). Post-reaction purification via column chromatography or recrystallization is critical to isolate the product . Advanced studies may employ microwave-assisted synthesis to reduce reaction time and improve yield .

Basic Biological Activity Screening

Q: What in vitro assays are used to evaluate the biological activity of this compound? A: Common assays include:

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7, A549) with IC50 calculations .

- Anti-inflammatory screening : COX-2 inhibition assays and carrageenan-induced paw edema models in rodents .

Dose-response curves and comparative analysis with reference drugs (e.g., doxorubicin for cytotoxicity) are standard .

Basic Structural Characterization

Q: Which spectroscopic techniques confirm the structure of this benzimidazole derivative? A:

- NMR : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm), furyl protons (δ 6.2–6.8 ppm), and carbonyl groups (δ 165–170 ppm) .

- IR : Peaks at 1700–1750 cm confirm ketone (C=O) stretches; 3100–3300 cm indicate NH groups .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 347.1 for CHNO) .

Advanced Structure-Activity Relationship (SAR)

Q: How do substituents on the benzimidazole core influence biological activity? A:

- Furyl group : Enhances lipophilicity and π-π stacking with enzyme active sites (e.g., α-amylase inhibition) .

- Phenyl ring at position 2 : Critical for binding to hydrophobic pockets in viral proteases (e.g., Hepatitis B) .

- Tetrahydro ring : Modulates conformational flexibility, affecting selectivity for cancer vs. normal cells .

SAR studies often use combinatorial libraries to test substituents (e.g., halogenation, nitro groups) .

Advanced QSAR and Derivative Design

Q: How can 3D-QSAR models guide the design of derivatives with improved activity? A:

- 2D/3D-QSAR : Molecular descriptors (e.g., logP, polar surface area) correlate with IC50 values. CoMFA/CoMSIA models predict regions for hydrophobic/hydrophilic substitutions .

- Docking studies : Identify binding interactions with targets like 5-HT6 receptors or α-amylase. For example, furyl groups form hydrogen bonds with N6.55 in transmembrane domains .

- Validation : Synthesize top-predicted derivatives and validate via in vitro assays .

Advanced Multi-Target Drug Design

Q: What strategies enable multi-target activity (e.g., anticancer and anti-inflammatory) in benzimidazole derivatives? A:

- Scaffold hybridization : Combine benzimidazole with pharmacophores like sulfonamides or triazoles to target multiple pathways .

- Functional group diversification : Introduce -OH or -CF groups to modulate COX-2 and kinase inhibition simultaneously .

- Computational screening : Use pharmacophore models to prioritize compounds with balanced affinity for multiple targets (e.g., EGFR and TNF-α) .

Advanced Data Contradiction Resolution

Q: How can researchers address conflicting SAR data across studies (e.g., variable IC50 values for similar derivatives)? A:

- Standardize assays : Use consistent cell lines (e.g., MDA-MB-231 for breast cancer) and protocols (e.g., MTT incubation time) .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups enhance antiviral activity) .

- Experimental validation : Re-synthesize disputed compounds and test under controlled conditions .

Advanced Mechanistic Elucidation

Q: How can molecular docking and mutagenesis clarify the mechanism of action? A:

- Docking : Simulate binding to targets like 5-HT6 receptors. For example, the benzimidazole ring may hydrogen-bond with N6.55, while the furyl group occupies a hydrophobic pocket .

- Site-directed mutagenesis : Replace key residues (e.g., W6.48A in GPCRs) to confirm critical interactions. Loss of activity confirms binding dependencies .

- Kinetic studies : Measure enzyme inhibition (e.g., α-amylase) via Lineweaver-Burk plots to distinguish competitive/non-competitive mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.